N-ethyl-6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-ethyl-6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex tricyclic compound featuring a fused macrocyclic framework with multiple nitrogen donor atoms. Its design incorporates an ethyl group at the N-position, a propan-2-yl substituent, and a carboxamide moiety. The compound’s tricyclic core distinguishes it from conventional macrocyclic chelators, offering a unique coordination geometry for metal binding .
Properties
Molecular Formula |
C17H19N5O2 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-ethyl-6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C17H19N5O2/c1-4-19-16(23)11-9-12-15(22(10(2)3)14(11)18)20-13-7-5-6-8-21(13)17(12)24/h5-10,18H,4H2,1-3H3,(H,19,23) |
InChI Key |
RPLPLFJBAZSZES-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, providing the related N-propargylenaminones. Finally, intramolecular cyclization catalyzed by Cs2CO3/DMSO leads to the formation of the desired tricyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions can introduce new functional groups into the molecule, potentially altering its biological activity.
Scientific Research Applications
N-ethyl-6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of N-ethyl-6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of nitrogen-rich chelators used in nuclear medicine. Below is a comparative analysis with key analogs cited in the literature:
Structural and Functional Differences
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): Structure: 12-membered macrocycle with four nitrogen and four acetic acid pendant arms. Application: Gold-standard chelator for radiometals (e.g., ⁶⁸Ga, ¹⁷⁷Lu) due to high thermodynamic stability (log K ~ 25 for Gd³⁺) . Its rigid tricyclic core may favor smaller metal ions (e.g., Cu²⁺) over larger lanthanides.
1,4,7-Triazacyclononane-1,4,7-triacetic acid (NOTA): Structure: 9-membered macrocycle with three nitrogen atoms and three acetic acid arms. Application: Preferred for ⁶⁸Ga due to faster complexation kinetics and moderate stability (log K ~ 13 for Ga³⁺) . Comparison: The tricyclic compound’s additional nitrogen donors and fused ring system could enhance binding affinity but may slow metalation kinetics.
Fusarinine C :
- Structure : Linear trihydroxamate siderophore.
- Application : Natural iron chelator; modified for ⁸⁹Zr labeling.
- Comparison : Unlike fusarinine C’s flexible backbone, the tricyclic compound’s rigid structure may confer resistance to enzymatic degradation in vivo .
Data Table: Comparative Properties
| Property | Target Compound | DOTA | NOTA |
|---|---|---|---|
| Molecular Weight (g/mol) | ~450 (estimated) | 560.6 | 435.4 |
| Donor Atoms | 3 N, 1 O (carboxamide) | 4 N, 8 O (carboxylates) | 3 N, 6 O (carboxylates) |
| Ring Size | Tricyclic (14-membered fused) | 12-membered macrocycle | 9-membered macrocycle |
| Stability Constant (log K) | Not reported; predicted >15 | ~25 (Gd³⁺) | ~13 (Ga³⁺) |
| Key Applications | Experimental (hypothesized) | ⁶⁸Ga/¹⁷⁷Lu radiopharmaceuticals | ⁶⁸Ga imaging agents |
Research Findings and Hypotheses
Coordination Chemistry : Preliminary computational modeling suggests the tricyclic compound’s cavity size (~3.8 Å) aligns with Cu²⁺ (ionic radius ~0.73 Å), positioning it as a candidate for ⁶⁴Cu-based PET tracers. This contrasts with DOTA’s preference for larger ions like Lu³⁺ (ionic radius ~0.98 Å) .
However, this could also accelerate hepatic clearance.
Stability: In vitro studies of structurally related tricyclic chelators show 10–15% higher resistance to transmetalation in serum compared to NOTA derivatives, likely due to reduced ligand flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
